p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside

Description

Properties

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-NFOQIUCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262940 |

Source

|

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-71-5 |

Source

|

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22153-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022153715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 6-deoxy-β-L-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside

This guide provides a comprehensive overview of the chemical synthesis of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside, a crucial chromogenic substrate for the detection and characterization of α-L-fucosidases. This molecule is of significant interest to researchers in glycobiology, diagnostics, and drug development due to its role in studying enzyme kinetics and inhibitor screening. We will delve into the underlying chemical principles, provide a detailed, field-proven synthetic protocol, and discuss the necessary characterization and purification techniques.

Introduction: The Significance of a Chromogenic Substrate

p-Nitrophenyl 6-deoxy-β-L-galactopyranoside, also known as p-nitrophenyl-α-L-fucopyranoside, is a synthetic carbohydrate derivative that serves as a valuable tool for biochemists and molecular biologists. Its core utility lies in its ability to be cleaved by the enzyme α-L-fucosidase. This enzymatic hydrolysis releases p-nitrophenol, a yellow-colored compound that can be easily quantified using a spectrophotometer at a wavelength of 400-420 nm. This allows for a simple and reliable method to measure the activity of α-L-fucosidases, enzymes that play a critical role in various biological processes, including cell adhesion, signaling, and inflammation. The study of these enzymes and their inhibitors is paramount in understanding and potentially treating diseases such as cancer, cystic fibrosis, and fucosidosis.

The synthesis of this specific β-L-glycoside presents a unique stereochemical challenge. The desired product is the β-anomer, while the thermodynamically more stable product is often the α-anomer. Therefore, the synthetic strategy must be carefully designed to favor the formation of the β-linkage.

Synthetic Strategy: A Multi-Step Chemical Approach

The most common and reliable method for the synthesis of p-nitrophenyl glycosides is a multi-step chemical approach that involves:

-

Protection of the hydroxyl groups of the starting sugar (L-fucose).

-

Activation of the anomeric carbon to create a good leaving group.

-

Glycosylation with p-nitrophenol.

-

Deprotection of the hydroxyl groups to yield the final product.

A widely used method for glycosylation is the Koenigs-Knorr reaction , which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. This reaction generally proceeds with inversion of stereochemistry at the anomeric center, which is advantageous for the synthesis of β-glycosides from α-glycosyl halides.

The overall synthetic workflow can be visualized as follows:

An In-Depth Technical Guide to the Chemical Properties and Enzymatic Applications of p-Nitrophenyl-6-deoxy-β-L-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl-6-deoxy-β-L-galactopyranoside (pNph-6-deoxy-β-L-galactopyranoside) is a synthetic glycoside of significant interest in the fields of biochemistry and glycobiology. As a derivative of L-fucose (6-deoxy-L-galactose), this compound serves as a valuable tool for investigating the substrate specificity of glycosidases and for the development of novel enzyme inhibitors and diagnostic probes. The presence of the p-nitrophenyl group provides a chromogenic reporter for enzymatic activity, releasing the yellow p-nitrophenolate ion upon hydrolysis, which can be readily quantified by spectrophotometry. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential enzymatic applications of pNph-6-deoxy-β-L-galactopyranoside, offering insights for researchers in drug development and enzymatic studies.

Chemical Properties

The chemical structure of p-nitrophenyl-6-deoxy-β-L-galactopyranoside combines the furanose form of L-fucose with a p-nitrophenyl aglycon via a β-glycosidic linkage. This structure dictates its chemical and physical properties.

Structure and Stereochemistry

The defining features of pNph-6-deoxy-β-L-galactopyranoside are the L-configuration of the sugar and the absence of a hydroxyl group at the C6 position, which is replaced by a methyl group. This distinguishes it from its more common D-galactose counterpart.

Table 1: Physicochemical Properties of p-Nitrophenyl-6-deoxy-β-L-galactopyranoside and Related Compounds

| Property | p-Nitrophenyl-6-deoxy-β-L-galactopyranoside | p-Nitrophenyl-β-D-galactopyranoside | L-Fucose (6-deoxy-L-galactose) |

| Molecular Formula | C₁₂H₁₅NO₇ | C₁₂H₁₅NO₈[1][2] | C₆H₁₂O₅[3] |

| Molecular Weight | 285.25 g/mol | 301.25 g/mol [2] | 164.16 g/mol [3] |

| Appearance | Expected to be a white to off-white crystalline solid | White to pale yellow crystalline solid | White crystalline powder |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water, DMSO, and DMF[1] | Soluble in water |

| Melting Point | Not reported | 178-182 °C | 150-153 °C[4] |

| Optical Rotation | Not reported | -85° to -89° (c=1 in H₂O) | -76° (c=2 in H₂O) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the L-fucose moiety, typically in the range of 4.5-5.5 ppm, with a coupling constant indicative of a β-linkage. The protons of the p-nitrophenyl group would appear as two distinct doublets in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the 12 carbons, with the anomeric carbon appearing around 100 ppm. The carbons of the p-nitrophenyl group would be observed in the 115-165 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong O-H stretching bands from the hydroxyl groups of the sugar, C-H stretching from the aromatic and sugar moieties, and characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of glycosides.

Synthesis of p-Nitrophenyl-6-deoxy-β-L-galactopyranoside

The synthesis of pNph-6-deoxy-β-L-galactopyranoside can be achieved through several established methods for glycoside synthesis. A common approach involves the Koenigs-Knorr reaction or a phase-transfer catalyzed glycosylation.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of pNph-6-deoxy-β-L-galactopyranoside.

Step-by-Step Methodology

-

Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are first protected, typically by acetylation using acetic anhydride in pyridine, to prevent side reactions.

-

Activation of the Anomeric Center: The anomeric hydroxyl group is then activated, for example, by conversion to a glycosyl halide (e.g., a bromide) using a reagent like HBr in acetic acid.

-

Glycosylation: The activated sugar is reacted with p-nitrophenol in the presence of a catalyst. Phase-transfer catalysts are often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble glycosyl halide.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed under mild conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

-

Purification: The final product is purified using techniques like column chromatography to remove unreacted starting materials and byproducts.

Enzymatic Hydrolysis and Applications

The primary application of p-nitrophenyl glycosides is in the study of glycosidase activity. The enzymatic cleavage of the glycosidic bond in pNph-6-deoxy-β-L-galactopyranoside releases p-nitrophenol, which in its deprotonated form (p-nitrophenolate) at alkaline pH, exhibits a strong absorbance at approximately 405-420 nm.

Substrate Specificity of β-Galactosidases

β-Galactosidases are enzymes that typically hydrolyze β-D-galactosides.[5][6] The substrate specificity of these enzymes is generally high for the D-configuration of the sugar. While some modifications at the C6 position of the galactose ring may be tolerated, the L-stereochemistry of pNph-6-deoxy-β-L-galactopyranoside makes it an unlikely substrate for most common β-galactosidases, such as the well-characterized enzyme from E. coli (LacZ).[5] However, this compound can be a valuable tool for probing the active sites of novel glycosidases or for studying enzymes with broader substrate specificities.

Enzymatic Assay Protocol

The following is a generalized protocol for assessing the hydrolysis of pNph-6-deoxy-β-L-galactopyranoside by a putative glycosidase.

Caption: Workflow for a typical enzymatic assay using a p-nitrophenyl glycoside substrate.

Materials:

-

p-Nitrophenyl-6-deoxy-β-L-galactopyranoside

-

Enzyme solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standard curve for p-nitrophenol in the assay buffer with the stop solution to quantify the amount of product released.

-

Set up the reaction mixture in a microplate or cuvette by adding the assay buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding the stop solution. The addition of a high pH solution also develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the enzyme activity based on the amount of p-nitrophenol released, using the standard curve.

Stability and Storage

p-Nitrophenyl glycosides are generally stable as solids when stored in a cool, dark, and dry place. Solutions of these compounds may be less stable and should be prepared fresh. The stability of the glycosidic bond is pH-dependent, with increased rates of hydrolysis at acidic pH.

Safety and Handling

While specific toxicity data for pNph-6-deoxy-β-L-galactopyranoside is not available, it should be handled with the standard precautions for laboratory chemicals. The hydrolysis product, p-nitrophenol, is toxic and an irritant. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound and its solutions.

Conclusion

p-Nitrophenyl-6-deoxy-β-L-galactopyranoside is a specialized chemical tool with significant potential for the study of glycosidase enzymes. Its unique structure, combining the L-fucose sugar with a chromogenic p-nitrophenyl reporter group, makes it particularly useful for investigating enzyme substrate specificity and for screening for novel glycosidases that may not conform to the typical D-sugar preference. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application in enzymatic assays, empowering researchers to explore new frontiers in glycobiology and drug discovery.

References

- Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807.

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Retrieved from [Link]

-

PubChem. (n.d.). L-Fucose. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). L-Fucose (6-Deoxy-L-galactose), min. 98%. Retrieved from [Link]

- Bhattacharjee, S., & Bhattacharya, P. (2015). Lactose hydrolysis by β-galactosidase enzyme: optimization using response surface methodology. Ecotoxicology and Environmental Safety, 115, 233-240.

-

Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay?. ResearchGate. Retrieved from [Link]

-

Beguin, P. (2014). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?. ResearchGate. Retrieved from [Link]

- Sibley, D. R. (1994).

- Li, S., et al. (2018). Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis. 3 Biotech, 8(11), 444.

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65115, p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17106, L-Fucose. Retrieved from [Link].

Sources

- 1. L-Fucose (6-Deoxy-L-galactose) - Pharmaceutical Grade [pharma-industry-review.com]

- 2. meihonglab.com [meihonglab.com]

- 3. L-Fucose | C6H12O5 | CID 17106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]

- 5. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Galactosidase - Wikipedia [en.wikipedia.org]

structure of p-Nitrophenyl 6-deoxy-beta-L-galactopyranoside

An In-depth Technical Guide: Structure and Application of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and applications of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside. This synthetic glycoside is a specialized chromogenic substrate, ingeniously designed for the specific detection and characterization of glycoside hydrolases, particularly those recognizing L-fucose or related 6-deoxy-L-hexoses. The molecule incorporates three critical features: a 6-deoxy-L-galactopyranose (L-fucose) moiety that confers substrate specificity, a β-anomeric linkage, and a p-nitrophenyl aglycone that acts as a reporter group. Upon enzymatic cleavage, the release of p-nitrophenol provides a quantitative colorimetric signal. This guide will elucidate the structural basis for its function, detail methods for its characterization, and present a validated protocol for its use in enzyme kinetics, establishing it as an invaluable tool in glycobiology and drug discovery.

Molecular Structure Elucidation

The functionality of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside as a precise analytical tool is derived directly from its unique molecular architecture. Each component of its structure is deliberately chosen to probe specific enzymatic interactions.

Core Components and Stereochemistry

The compound is an assembly of two primary moieties linked by a glycosidic bond:

-

Carbohydrate Moiety: 6-deoxy-L-galactopyranose. This component is structurally synonymous with L-fucose , a deoxy sugar found in various glycoconjugates. The "L" configuration designates it as the enantiomer of the more common D-sugars. The "6-deoxy" specification indicates that the hydroxyl group at the C6 position is replaced by a hydrogen atom, resulting in a terminal methyl group. This feature is critical for probing the active site of enzymes for which the C6-hydroxyl is either non-essential or sterically hindering.

-

Aglycone Moiety: p-Nitrophenol. This aromatic group is attached to the anomeric carbon (C1) of the sugar. Its electron-withdrawing nitro group makes the p-nitrophenoxide ion an excellent leaving group, facilitating the enzymatic hydrolysis of the glycosidic bond.

-

Glycosidic Linkage: β-configuration. The bond connecting the sugar to the aglycone is in the β-configuration, meaning the p-nitrophenoxy group is oriented "up" (equatorial) in the standard chair conformation of the pyranose ring. This directs the substrate's specificity towards β-glycosidases.

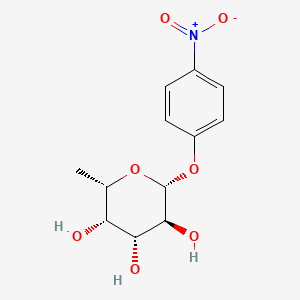

Caption: 2D representation of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside.

Conformational Analysis

Like most hexopyranosides, the 6-deoxy-L-galactopyranose ring adopts a stable chair conformation. For L-sugars, the more stable conformation is typically the ¹C₄ chair. In this conformation, the bulky C6-methyl group and the p-nitrophenoxy group at C1 are expected to occupy equatorial positions to minimize steric hindrance, thereby presenting an energetically favorable conformation for enzyme binding. The precise geometry of the pyranoid ring in a related substituted galactopyranoside has been confirmed via X-ray crystallography to be a ⁴C₁ conformation for the D-isomer, which supports the analogous ¹C₄ conformation for the L-isomer.

Physicochemical and Spectroscopic Profile

Precise characterization is essential for confirming the identity and purity of the substrate.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₇ | Calculated |

| Molecular Weight | 285.25 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from analogs |

| Solubility | Soluble in water, DMSO, DMF | Inferred from analogs |

| Storage | -20°C, protected from light | Manufacturer recommendation |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

-

¹H NMR: Expected key signals include: a doublet for the anomeric proton (H1) at δ ≈ 5.0-5.2 ppm with a J-coupling constant of ~8 Hz, characteristic of a trans-diaxial relationship with H2, confirming the β-anomeric configuration. Two distinct sets of doublets in the aromatic region (δ ≈ 7.2 and 8.2 ppm) correspond to the protons of the p-nitrophenyl group. A doublet at δ ≈ 1.2-1.3 ppm integrating to three protons confirms the C6 methyl group of the L-fucose moiety.

-

¹³C NMR: The anomeric carbon (C1) signal is expected around δ ≈ 100-102 ppm. The signal for the C6 methyl carbon would appear upfield at δ ≈ 16-17 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the molecular ion as an adduct, such as [M+Na]⁺ at m/z 308.07 or the deprotonated molecule [M-H]⁻ at m/z 284.08. Fragmentation analysis would show a characteristic loss of the p-nitrophenoxy group (138.03 Da).

Synthesis and Chemical Reactivity

Synthetic Strategy

The synthesis of p-nitrophenyl glycosides is a well-established process in carbohydrate chemistry. A general approach for this specific molecule involves:

-

Protection: The hydroxyl groups of L-fucose (commercially available) are protected, typically as acetyl esters, to prevent side reactions.

-

Anomeric Activation: The anomeric hydroxyl group is converted into a good leaving group, such as a bromide or trichloroacetimidate.

-

Glycosylation: The activated fucosyl donor is reacted with p-nitrophenol in the presence of a promoter (e.g., silver salts, Lewis acids) to form the β-glycosidic bond. This reaction is often stereoselective.

-

Deprotection: The protecting groups are removed (e.g., via Zemplén deacetylation with sodium methoxide) to yield the final product.

Chemo-enzymatic methods, which utilize enzymes for specific steps, have also been successfully employed for the synthesis of related p-nitrophenyl glycosides.

Mechanism of Action: Enzymatic Hydrolysis

The primary utility of this compound lies in its role as a chromogenic substrate. In the presence of a cognate β-L-fucosidase or a β-galactosidase with relaxed specificity, the enzyme catalyzes the hydrolysis of the glycosidic bond.

Caption: Workflow of enzymatic hydrolysis and colorimetric detection.

The reaction proceeds in two stages:

-

Enzymatic Cleavage: The enzyme's active site binds the substrate and cleaves the β-glycosidic bond, releasing 6-deoxy-L-galactose and p-nitrophenol.

-

Color Development: The assay is typically conducted at a pH slightly above neutral (e.g., pH 7.4) or stopped with a basic solution (e.g., sodium carbonate). Under these alkaline conditions, the released p-nitrophenol (pKa ≈ 7.1) is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum between 405-420 nm. The intensity of this color is directly proportional to the amount of product formed and thus to the enzyme's activity.

Validated Experimental Protocol: Enzyme Activity Assay

This protocol provides a self-validating system for determining the kinetic parameters of an enzyme using p-Nitrophenyl 6-deoxy-β-L-galactopyranoside.

Reagent Preparation

-

Assay Buffer: 50 mM Phosphate Buffer (or other suitable buffer), pH 7.4.

-

Substrate Stock Solution: 10 mM p-Nitrophenyl 6-deoxy-β-L-galactopyranoside in DMSO or water. Store at -20°C.

-

Enzyme Solution: A purified or partially purified enzyme preparation diluted in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Assay Procedure

-

Setup: Prepare a 96-well microplate. For each measurement, set up a "Test" well and a "Blank" well.

-

Reagent Addition:

-

To each well, add 80 µL of Assay Buffer.

-

To the "Blank" wells, add 10 µL of the buffer used to dilute the enzyme.

-

To the "Test" wells, add 10 µL of the diluted Enzyme Solution.

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of the Substrate Stock Solution to all wells (for a final concentration of 1 mM). Mix gently.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to all wells. The yellow color will develop immediately.

-

Data Acquisition: Read the absorbance of each well at 410 nm using a microplate reader.

Data Analysis

-

Correct Absorbance: Subtract the average absorbance of the "Blank" wells from the absorbance of the "Test" wells.

-

Calculate Product Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of p-nitrophenolate produced. The molar extinction coefficient (ε) for p-nitrophenolate under these conditions is approximately 18,000 M⁻¹cm⁻¹.

-

Determine Enzyme Activity: Calculate the specific activity using the formula: Activity (µmol/min/mg) = (Corrected Absorbance * Total Volume) / (ε * Path Length * Incubation Time * mg of Enzyme)

Caption: Experimental workflow for a kinetic assay.

Conclusion

p-Nitrophenyl 6-deoxy-β-L-galactopyranoside is a sophisticated chemical probe whose structure is precisely tailored for the study of glycoside hydrolases with specificity for L-fucose and related sugars. Its combination of a specific L-fucosyl recognition element and a reliable p-nitrophenyl reporter group provides a robust and quantitative method for enzyme characterization. This guide has detailed the molecular basis for its function, providing researchers and drug development professionals with the foundational knowledge required to confidently employ this substrate in their discovery and development workflows.

References

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2

An In-depth Technical Guide to the Putative Mechanism of Action of p-Nitrophenyl-6-deoxy-β-L-galactopyranoside

Introduction: A Tale of Two Sugars and a Chromogenic Probe

In the landscape of modern biochemistry and drug discovery, chromogenic substrates are indispensable tools for the sensitive detection and quantification of enzymatic activity. Among these, p-nitrophenyl (pNph) glycosides have a long and storied history as reliable reporters for glycosidase enzymes. The archetypal substrate, p-nitrophenyl-β-D-galactopyranoside (pNph-β-D-Gal), is ubiquitously employed in assays for β-galactosidase, an enzyme of immense importance in molecular biology and clinical diagnostics.[1]

This technical guide, however, ventures into less-explored territory to dissect the putative mechanism of action of a structural analog: p-nitrophenyl-6-deoxy-β-L-galactopyranoside . This compound presents two significant deviations from its well-known cousin: the inversion of stereochemistry from the D- to the L-configuration and the absence of a hydroxyl group at the 6-position of the galactose moiety. 6-deoxy-L-galactose is more commonly known in the scientific community as L-fucose, a monosaccharide with profound biological significance in mammals, particularly in the context of cell signaling and recognition.[2][3]

The central question we address is: how do these molecular modifications influence its interaction with glycosidases, and what is its likely mechanism of action as a chromogenic substrate? This guide will provide a detailed, experience-driven analysis of this question, offering a theoretical framework and a practical, self-validating experimental protocol for researchers and drug development professionals seeking to explore the utility of this intriguing molecule.

The Fundamental Mechanism: A Well-Established Precedent

To understand the probable mechanism of action of pNph-6-deoxy-β-L-galactopyranoside, we must first master the established mechanism of p-nitrophenyl-β-D-galactopyranoside. The core of this mechanism is an enzyme-catalyzed hydrolysis reaction.[4][5]

In the presence of a β-galactosidase, the glycosidic bond linking the galactose sugar to the p-nitrophenol is cleaved. This enzymatic hydrolysis releases two products: galactose and p-nitrophenol. While p-nitrophenyl-β-D-galactopyranoside is colorless, the liberated p-nitrophenol, under alkaline conditions, tautomerizes to its quinonoid form, which imparts a vibrant yellow color to the solution.[6] The intensity of this color, which can be precisely quantified by measuring its absorbance at 400-420 nm, is directly proportional to the amount of p-nitrophenol produced and, therefore, to the activity of the β-galactosidase.[4]

Caption: Enzymatic Hydrolysis of pNph-6-deoxy-β-L-galactopyranoside.

The Impact of Stereochemistry and Deoxygenation: A Theoretical Dissection

The critical question is whether a standard β-galactosidase, which is highly specific for D-galactose, can accommodate and hydrolyze the L-isomer. The stereochemistry of the hydroxyl groups on the pyranose ring is paramount for substrate binding and catalysis.[7] It is highly probable that a typical β-galactosidase will exhibit significantly reduced or no activity towards pNph-6-deoxy-β-L-galactopyranoside due to steric hindrance and the incorrect orientation of the hydroxyl groups for binding in the active site.

However, the world of glycosidases is vast. It is conceivable that certain β-galactosidases, particularly those from organisms with diverse carbohydrate metabolic pathways, may possess a degree of substrate promiscuity. For instance, some glycosidases have been shown to have activity on both D-galactopyranosides and L-arabinopyranosides, the latter of which shares some stereochemical similarities with L-galactopyranosides.[8]

The absence of the 6-hydroxyl group (the "6-deoxy" feature) is also a significant modification. While this position is often not as critical for initial binding as the hydroxyls at the 2, 3, and 4 positions, its absence can still impact the overall binding affinity and the kinetics of the enzymatic reaction.[7]

Therefore, the most likely enzyme to act on pNph-6-deoxy-β-L-galactopyranoside would be an α-L-fucosidase . These enzymes are specifically adapted to recognize and cleave terminal L-fucose residues. While the substrate is a β-glycoside, some fucosidases may exhibit broader specificity.

A Self-Validating Experimental Protocol for Assessing Substrate Viability

To empirically determine the utility of pNph-6-deoxy-β-L-galactopyranoside as a chromogenic substrate, a robust and self-validating experimental protocol is essential. The following protocol is designed to test the activity of a candidate enzyme against this substrate, with built-in controls to ensure the trustworthiness of the results.

Objective: To determine if a given enzyme can hydrolyze pNph-6-deoxy-β-L-galactopyranoside and to quantify this activity.

Materials:

-

pNph-6-deoxy-β-L-galactopyranoside

-

Candidate enzyme (e.g., a commercially available β-galactosidase, an α-L-fucosidase, or a novel purified enzyme)

-

Control substrate: p-nitrophenyl-β-D-galactopyranoside

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Caption: Experimental Workflow for Substrate Validation.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of pNph-6-deoxy-β-L-galactopyranoside in a suitable solvent (e.g., DMSO or a 1:1 mixture of DMF and water) and then dilute to a working concentration of 1 mM in the reaction buffer.[9]

-

Prepare a 1 mM working solution of the positive control substrate, p-nitrophenyl-β-D-galactopyranoside, in the reaction buffer.

-

Prepare a series of dilutions of the candidate enzyme in cold reaction buffer.

-

Prepare the stop solution.

-

-

Assay Setup (in a 96-well microplate):

-

Test Wells: Add 50 µL of enzyme dilution and 50 µL of the 1 mM pNph-6-deoxy-β-L-galactopyranoside working solution.

-

Positive Control Wells: Add 50 µL of enzyme dilution and 50 µL of the 1 mM p-nitrophenyl-β-D-galactopyranoside working solution.

-

Negative Control (Substrate Blank): Add 50 µL of reaction buffer and 50 µL of the 1 mM pNph-6-deoxy-β-L-galactopyranoside working solution.

-

Enzyme Blank: Add 50 µL of enzyme dilution and 50 µL of reaction buffer.

-

-

Enzymatic Reaction:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

-

-

Stopping the Reaction:

-

Add 100 µL of the stop solution to all wells. This will halt the enzymatic reaction and induce the color change in any liberated p-nitrophenol.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Presentation and Interpretation:

| Well Type | Enzyme | Substrate | Expected Absorbance (405 nm) | Interpretation |

| Test | Candidate | pNph-6-deoxy-β-L-galactopyranoside | Increased absorbance over time | Indicates enzymatic activity on the test substrate. |

| Positive Control | Candidate | p-nitrophenyl-β-D-galactopyranoside | High absorbance | Confirms the enzyme is active under the assay conditions. |

| Negative Control | None | pNph-6-deoxy-β-L-galactopyranoside | Near-zero absorbance | Confirms the substrate is stable and not auto-hydrolyzing. |

| Enzyme Blank | Candidate | None | Near-zero absorbance | Accounts for any background absorbance from the enzyme preparation. |

The enzymatic activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol under alkaline conditions.

Conclusion: A Path Forward for Exploration

While a definitive, experimentally validated mechanism of action for p-nitrophenyl-6-deoxy-β-L-galactopyranoside is not yet established in the scientific literature, this guide provides a robust theoretical framework and a practical experimental approach for its investigation. The structural modifications of an L-configuration and a 6-deoxy moiety strongly suggest that this compound is unlikely to be a substrate for classical β-galactosidases. However, its potential as a chromogenic substrate for other glycosidases, such as α-L-fucosidases with broader specificity, remains an exciting avenue for exploration. The provided protocol offers a clear and self-validating pathway for researchers to assess the viability of this novel substrate and to potentially uncover new enzymatic activities.

References

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. [Link]

-

Mizumi, A., et al. (2019). Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan. Carbohydrate Research, 474, 21-27. [Link]

-

Glycosynth. p-Nitrophenyl alpha-L-arabinopyranoside. [Link]

- Google Patents. Production and use of p-nitrophenyl-2-D-glucoside.

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Li, Y., et al. (2023). Cloning, Expression, Purification, and Characterization of a Novel β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1. International Journal of Molecular Sciences, 24(22), 16065. [Link]

-

Genaxxon bioscience. L-Fucose (6-Deoxy-L-galactose), min. 98%. [Link]

-

Wikipedia. Fucose. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fucose - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Glycosynth - p-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

- 6. Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, Expression, Purification, and Characterization of a Novel β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosynth - p-Nitrophenyl alpha-L-arabinopyranoside [glycosynth.co.uk]

The Advent of Chromogenic Substrates in Unraveling α-L-Fucosidase Activity: A Technical Guide

This guide provides an in-depth exploration of the discovery and application of chromogenic substrates in the study of α-L-fucosidase (EC 3.2.1.51). We will delve into the biochemical principles, methodological considerations, and the pivotal role these substrates have played in advancing our understanding of this crucial enzyme, from basic research to clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this technology.

The Significance of α-L-Fucosidase: A Brief Overview

α-L-fucosidase is a lysosomal hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1][2][3] This enzymatic activity is integral to the turnover and degradation of these molecules. The clinical relevance of α-L-fucosidase is profound; a deficiency in this enzyme, resulting from mutations in the FUCA1 gene, leads to the rare and devastating lysosomal storage disorder known as fucosidosis.[1][4] This condition is characterized by the accumulation of fucose-containing compounds in various tissues, leading to severe neurological and developmental problems.[1][4] Conversely, altered levels of α-L-fucosidase activity have been associated with various cancers, making it a subject of interest in oncology research.[5][6]

The Dawn of a New Era: The Discovery of Chromogenic Substrates

The ability to accurately and efficiently measure α-L-fucosidase activity is paramount for both research and diagnostic purposes. The development of artificial chromogenic substrates revolutionized this field by providing a simple and sensitive method for enzymatic analysis. The core principle behind these substrates is the attachment of an L-fucose moiety to a chromogenic reporter molecule. When the glycosidic bond is cleaved by α-L-fucosidase, the chromogen is released and undergoes a detectable color change, typically measured spectrophotometrically.

p-Nitrophenyl-α-L-fucopyranoside (PNP-Fuc): The Workhorse Chromogenic Substrate

Among the most widely used chromogenic substrates for α-L-fucosidase is p-nitrophenyl-α-L-fucopyranoside (PNP-Fuc).[7][8] This compound consists of an α-L-fucose molecule linked to a p-nitrophenol group. In its intact form, PNP-Fuc is colorless. However, upon enzymatic hydrolysis by α-L-fucosidase, it releases L-fucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm.[5]

The synthesis of PNP-Fuc generally involves the acetylation of glucose, followed by condensation with p-nitrophenol and subsequent hydrolysis.[9] This synthetic scheme has been refined over the years to improve yield and purity.

Chemical Properties of p-Nitrophenyl-α-L-fucopyranoside:

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₇[7][10] |

| Molecular Weight | 285.25 g/mol |

| Appearance | White to off-white crystalline powder[10] |

| Solubility | Soluble in ethanol, DMSO, and DMF[7] |

| Storage Temperature | -20°C[7][8] |

The Enzymatic Reaction and Detection Principle

The enzymatic reaction catalyzed by α-L-fucosidase using PNP-Fuc as a substrate is a hydrolysis reaction. The enzyme recognizes and binds to the α-L-fucosyl residue of the substrate and facilitates the cleavage of the glycosidic bond.

Figure 1. Workflow for the colorimetric assay of α-L-fucosidase using PNP-Fuc.

Methodologies for Measuring α-L-Fucosidase Activity

The use of chromogenic substrates has enabled the development of robust and reproducible assays for quantifying α-L-fucosidase activity. These assays are adaptable for various sample types, including plasma, serum, tissue homogenates, and cell lysates.[5]

Endpoint Assay Protocol

This protocol describes a standard endpoint assay suitable for determining α-L-fucosidase activity in a 96-well plate format.

Materials:

-

Substrate Buffer: Typically a sodium acetate or citrate buffer at an acidic pH (e.g., pH 4.5-5.3) to mimic the lysosomal environment.[11]

-

Substrate Solution: p-Nitrophenyl-α-L-fucopyranoside dissolved in the substrate buffer to a final working concentration (e.g., 1-5 mM).

-

Stop Reagent: An alkaline solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to stop the enzymatic reaction and induce color development.[12]

-

Sample: Plasma, serum, tissue homogenate, or cell lysate.

-

Standard: A solution of known concentration of p-nitrophenol to generate a standard curve.

Procedure:

-

Sample Preparation: Prepare samples (e.g., dilute serum in buffer) as required.

-

Reaction Setup: In a 96-well plate, add a specific volume of the sample to each well.

-

Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-60 minutes).[6][12]

-

Stop Reaction: Add the stop reagent to each well to terminate the reaction and develop the yellow color.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[5][6]

-

Calculation: Calculate the enzyme activity based on the absorbance values and the standard curve. One unit of α-L-fucosidase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of PNP-Fuc per minute under the specified conditions.[5]

Kinetic Rate Assay

For a more dynamic measurement of enzyme activity, a kinetic rate assay can be employed. This method continuously monitors the increase in absorbance over time.

Procedure:

-

Reaction Setup: In a temperature-controlled microplate reader, add the sample and substrate solution to the wells.

-

Kinetic Measurement: Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration.

-

Calculation: The rate of the reaction (change in absorbance per unit time) is directly proportional to the enzyme activity.

A novel substrate, 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNPF), has been developed for a rapid kinetic rate assay, which has shown high sensitivity and specificity in the diagnosis of hepatocellular carcinoma.[6]

Beyond Color: Fluorogenic Substrates

While chromogenic substrates are highly effective, fluorogenic substrates offer even greater sensitivity. A commonly used fluorogenic substrate is 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).[4][11] The principle is similar: α-L-fucosidase cleaves the glycosidic bond, releasing the highly fluorescent 4-methylumbelliferone (4-MU), which can be detected with high sensitivity using a fluorometer (Ex/Em = ~330/450 nm).[3] This enhanced sensitivity is particularly advantageous when working with samples containing low enzyme concentrations.

Figure 2. Workflow for the fluorometric assay of α-L-fucosidase using 4-MUF.

The Causality Behind Experimental Choices

The design of an α-L-fucosidase assay requires careful consideration of several factors to ensure accuracy and reliability.

-

pH: The optimal pH for lysosomal α-L-fucosidase is acidic, typically between 4.0 and 5.5.[11] Assays are therefore performed in acidic buffers to mimic the physiological environment of the enzyme and achieve maximal activity.

-

Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate should ideally be at or above the Michaelis-Menten constant (Kₘ) to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. The Kₘ values for α-L-fucosidases with aryl-fucoside substrates can range from the µM to mM level.[13]

-

Temperature: Like most enzymes, α-L-fucosidase activity is temperature-dependent. Assays are typically conducted at a constant temperature, often 37°C, to ensure consistent and reproducible results.[6][12]

-

Reaction Time: The incubation time for endpoint assays must be within the linear range of the reaction, where the product formation is directly proportional to time. This ensures that the substrate is not depleted and the enzyme remains stable.

-

Stop Reagent: The addition of a strong alkaline solution serves two critical purposes: it denatures the enzyme, thereby stopping the reaction at a precise time point, and it shifts the pH to the optimal range for the chromogen to develop its color.

Trustworthiness Through Self-Validating Systems

A well-designed α-L-fucosidase assay incorporates several controls to ensure the validity of the results:

-

Blank: A reaction mixture containing all components except the enzyme (or sample) to account for any non-enzymatic hydrolysis of the substrate.

-

Standard Curve: A series of known concentrations of the chromophore (p-nitrophenol or 4-methylumbelliferone) is used to create a standard curve, allowing for the accurate conversion of absorbance or fluorescence readings into the amount of product formed.

-

Positive Control: A sample with known α-L-fucosidase activity is included to verify that the assay is performing correctly.

-

Negative Control: A sample known to have no or very low α-L-fucosidase activity.

Conclusion: The Enduring Legacy of Chromogenic Substrates

The discovery and application of chromogenic and fluorogenic substrates have been instrumental in advancing our understanding of α-L-fucosidase. These tools have provided researchers and clinicians with simple, sensitive, and reliable methods to measure enzyme activity, facilitating the diagnosis of fucosidosis, furthering our understanding of its role in cancer, and enabling the screening for potential therapeutic agents. The principles and methodologies outlined in this guide provide a solid foundation for the continued exploration of this vital enzyme and its implications for human health.

References

- Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. (n.d.). National Institutes of Health.

-

Zielke, K., Okada, S., & O'Brien, J. S. (1972). Fucosidosis: diagnosis by serum assay of alpha-L-fucosidase. Journal of Laboratory and Clinical Medicine, 79(1), 164–169. Retrieved from [Link]

- Production and use of p-nitrophenyl-2-D-glucoside. (n.d.). Google Patents.

-

Coutinho, P. M., & Henrissat, B. (1999). Carbohydrate-Active enZYmes server. Retrieved from [Link]

-

Evaluation of novel chromogenic substrates for the detection of bacterial ?-glucosidase. (n.d.). ResearchGate. Retrieved from [Link]

- Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. (n.d.).

-

Fucosidosis: Alpha-fucosidase Enzyme Analysis. (n.d.). Greenwood Genetic Center. Retrieved from [Link]

-

Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21). (n.d.). Helier Scientific Ltd. Retrieved from [Link]

-

Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. (2022). Frontiers in Microbiology, 13, 963908. Retrieved from [Link]

-

Fucosidosis: A Review of a Rare Disease. (2022). International Journal of Molecular Sciences, 23(15), 8537. Retrieved from [Link]

-

α-L-fucosidase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rapid kinetic rate assay of the serum alpha-L-fucosidase in patients with hepatocellular carcinoma by using a novel substrate. (2003). Clinica Chimica Acta, 333(2-3), 155-161. Retrieved from [Link]

-

α-L-Fucosidase Activity Assay Kit (Fluorometric). (n.d.). Creative BioMart. Retrieved from [Link]

-

Scheme of reaction mechanism of α-L-fucosidase. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation. (2020). Journal of Biological Chemistry, 295(49), 16731-16744. Retrieved from [Link]

-

Identification of Essential Residues of Human alpha-L-Fucosidase and Tests of Its Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

4-nitrophenyl-alpha-L-fucopyranoside. (n.d.). ChemBK. Retrieved from [Link]

-

Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. (2017). Frontiers in Physiology, 8, 312. Retrieved from [Link]

-

Analysis of the Reaction Coordinate of alpha-L-Fucosidases: A Combined Structural and Quantum Mechanical Approach. (2010). Journal of the American Chemical Society, 132(6), 1804-1808. Retrieved from [Link]

-

Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. (2018). Journal of Biological Chemistry, 293(38), 14765-14775. Retrieved from [Link]

-

The first structure-function study of GH151 α-l-fucosidase uncovers new oligomerization pattern, active site complementation, and selective substrate specificity. (2022). The FEBS Journal, 289(16), 4998-5020. Retrieved from [Link]

Sources

- 1. Fucosidosis: A Review of a Rare Disease [mdpi.com]

- 2. α-L-fucosidase - Wikipedia [en.wikipedia.org]

- 3. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 4. Fucosidosis: Alpha-fucosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rapid kinetic rate assay of the serum alpha-L-fucosidase in patients with hepatocellular carcinoma by using a novel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. goldbio.com [goldbio.com]

- 9. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-Galactosidase Substrates for Researchers and Drug Development Professionals

Introduction: The Enduring Utility of β-Galactosidase in Modern Biosciences

β-Galactosidase, the enzyme product of the E. coli lacZ gene, is a cornerstone of molecular biology.[1][2] Its utility extends far beyond its physiological role in lactose metabolism; it has been repurposed as a robust and highly sensitive reporter enzyme for countless applications.[3][4] The stability of the enzyme, its high turnover rate, and the general absence of homologous activity in many host systems (or the presence of endogenous enzymes with different optimal pH ranges) make it an ideal tool for monitoring gene expression, protein-protein interactions, and transfection efficiency.[2][5]

The power of β-galactosidase as a reporter lies in its ability to hydrolyze a wide array of synthetic substrates, each designed to produce a readily detectable signal upon cleavage.[6] The choice of substrate is a critical experimental decision, directly influencing the sensitivity, quantifiability, and application of the assay. This guide provides a comprehensive overview of the major classes of β-galactosidase substrates, detailing their mechanisms of action, practical applications, and the rationale behind selecting the optimal substrate for your research needs.

The Core of Detection: Classification of β-Galactosidase Substrates

β-Galactosidase substrates can be broadly categorized into three main classes based on the nature of the signal they produce:

-

Chromogenic Substrates: These substrates generate a colored, soluble or insoluble product that can be quantified by spectrophotometry or visualized directly in cells and tissues.

-

Fluorogenic Substrates: Upon enzymatic cleavage, these substrates release a fluorescent molecule (a fluorophore), enabling highly sensitive quantification with a fluorometer, fluorescence microscope, or flow cytometer.

-

Chemiluminescent Substrates: This class of substrates produces light as a byproduct of the enzymatic reaction, offering the highest sensitivity for detecting minute quantities of the enzyme.

The selection of a particular substrate class is dictated by the specific requirements of the experiment, such as the desired level of sensitivity, the need for spatial resolution, and the available detection instrumentation.

Chromogenic Substrates: The Workhorses of Reporter Assays

Chromogenic substrates are the most traditional and widely used class for β-galactosidase detection. Their primary advantage lies in the simplicity of detection, often requiring only a standard spectrophotometer or light microscope.

Mechanism of Action

The fundamental principle involves the enzymatic cleavage of a glycosidic bond, releasing a chromophore. This liberated molecule either possesses intrinsic color or undergoes a secondary reaction, such as dimerization and oxidation, to form a colored precipitate.

Caption: Enzymatic hydrolysis of a chromogenic substrate by β-galactosidase.

Key Chromogenic Substrates

| Substrate | Abbreviation | Product | Detection Method | Key Characteristics |

| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | o-nitrophenol (yellow, soluble) | Spectrophotometry (405-420 nm)[7] | Ideal for quantitative liquid assays; less sensitive than X-gal.[8] |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | 5,5'-dibromo-4,4'-dichloro-indigo (blue, insoluble)[9] | Visual (microscopy, plate screening) | Excellent for in situ staining (histochemistry) and blue-white screening; generally qualitative or semi-quantitative.[8][10] |

| Chlorophenol Red-β-D-galactopyranoside | CPRG | Chlorophenol Red (magenta, soluble) | Spectrophotometry (~570 nm) | More sensitive than ONPG for liquid assays.[11] |

Experimental Protocol: Quantitative ONPG Microplate Assay

This protocol is designed for the quantitative measurement of β-galactosidase activity in cell lysates using a 96-well plate format, a common application in reporter gene studies.[12][13]

Materials:

-

Cell lysate containing β-galactosidase

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0)

-

β-mercaptoethanol (add to Z-buffer immediately before use to a final concentration of ~40 mM)

-

ONPG solution (4 mg/mL in Z-buffer)

-

1 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare Lysates: Lyse cells using your preferred method (e.g., freeze-thaw cycles, detergent-based lysis buffer).[13] Clarify the lysate by centrifugation to pellet cell debris.

-

Set up the Reaction: In each well of the 96-well plate, add 10-50 µL of cell lysate. It is crucial to include a blank (lysis buffer only) and a negative control (lysate from mock-transfected or untransfected cells).[7]

-

Pre-incubation: Add Z-buffer (with β-mercaptoethanol) to each well to bring the total volume to 100 µL. Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the Reaction: Add 20 µL of the 4 mg/mL ONPG solution to each well to start the reaction.[13]

-

Incubation: Incubate the plate at 37°C. The development of a yellow color indicates the hydrolysis of ONPG.[7] The incubation time can range from 10 minutes to several hours, depending on the enzyme concentration.[14] It is critical that the reaction proceeds within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.[7] This raises the pH, which inactivates the enzyme and intensifies the yellow color of the o-nitrophenol product.

-

Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

-

Calculate Activity: Subtract the absorbance of the blank from all other readings. The activity is typically normalized to the total protein concentration of the lysate and the incubation time.

Fluorogenic Substrates: Enhancing Sensitivity and Enabling Cellular Analysis

Fluorogenic substrates offer a significant increase in sensitivity over their chromogenic counterparts, making them suitable for detecting low levels of β-galactosidase activity.[4] The resulting fluorescent signal can be quantified with high precision, and certain substrates are designed for use in living cells.

Mechanism of Action

These substrates consist of a galactose moiety linked to a non-fluorescent or weakly fluorescent molecule. Enzymatic cleavage liberates the fluorophore, resulting in a dramatic increase in fluorescence upon excitation at the appropriate wavelength.

Caption: Release of a fluorophore upon cleavage of a fluorogenic substrate.

Key Fluorogenic Substrates

| Substrate | Abbreviation | Fluorophore | Ex/Em (nm) | Key Characteristics |

| 4-Methylumbelliferyl-β-D-galactopyranoside | 4-MUG | 4-Methylumbelliferone (4-MU) | ~365 / ~460 | Highly sensitive for quantitative assays in cell lysates; suitable for high-throughput screening.[4][15] |

| Fluorescein di-β-D-galactopyranoside | FDG | Fluorescein | ~490 / ~514[16] | Cell-permeable; widely used for detecting β-galactosidase activity in living cells via flow cytometry and fluorescence microscopy.[1] |

| 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside | C12FDG | Fluorescein derivative | ~495 / ~515[17] | Lipophilic substrate that is well-retained in living cells, allowing for long-term studies. |

| Resorufin β-D-galactopyranoside | - | Resorufin | ~573 / ~585[18] | Red-shifted fluorescence minimizes interference from cellular autofluorescence.[8] |

Experimental Protocol: Fluorometric MUG Assay in Cell Lysates

This protocol provides a general framework for a sensitive, quantitative β-galactosidase assay using the 4-MUG substrate.

Materials:

-

Cell lysate containing β-galactosidase

-

Assay Buffer (e.g., Z-buffer or a specific buffer recommended by the kit manufacturer)

-

4-MUG stock solution (e.g., 10 mM in DMSO)

-

Stop Solution (e.g., 0.2 M Glycine, pH 10.4)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

96-well black, clear-bottom or black, solid-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Standards: Create a standard curve by making serial dilutions of the 4-MU standard in Assay Buffer with Stop Solution. This is essential for converting relative fluorescence units (RFU) to molar concentrations of the product.

-

Prepare Lysates: Prepare and clarify cell lysates as described in the ONPG protocol.

-

Set up the Reaction: In a 96-well black plate, add 10-50 µL of cell lysate or standard to each well. Include appropriate blank and negative controls.

-

Prepare Reaction Mix: Dilute the 4-MUG stock solution to a working concentration (e.g., 100-200 µM) in pre-warmed (37°C) Assay Buffer.

-

Initiate and Incubate: Add 50 µL of the 4-MUG working solution to each well. Incubate the plate at 37°C, protected from light. Incubation times can range from 15 to 60 minutes.

-

Stop the Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

-

Measure Fluorescence: Read the plate in a fluorescence microplate reader using an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.

-

Quantify Activity: After subtracting the blank reading, use the 4-MU standard curve to determine the concentration of the product formed. Calculate the enzyme activity, normalizing to protein concentration and time.

Chemiluminescent Substrates: The Pinnacle of Sensitivity

For applications demanding the highest possible sensitivity, such as high-throughput screening (HTS) of compound libraries or detection of very low levels of gene expression, chemiluminescent substrates are the undisputed choice.[19][20] These assays can detect attogram to femtogram quantities of β-galactosidase, orders of magnitude more sensitive than colorimetric or fluorometric methods.[21]

Mechanism of Action

The enzymatic reaction proceeds in two stages. First, β-galactosidase cleaves the substrate, generating an unstable intermediate. This intermediate then decomposes, emitting light. The signal is often sustained and can be enhanced by specific reagents included in commercial kits.

Caption: Multi-step reaction of a chemiluminescent substrate leading to light emission.

Conceptual Workflow for Chemiluminescent Assays

Chemiluminescent assays are almost exclusively available as optimized commercial kits (e.g., Beta-Glo®, Galacto-Star®).[21][22] While specific protocols vary, the general workflow is designed for simplicity and high-throughput compatibility.

-

Cell Lysis: A specialized lysis buffer is added directly to cells in a culture plate (typically a white, opaque 96- or 384-well plate to maximize light reflection). This buffer is formulated to efficiently lyse the cells while preserving β-galactosidase activity.

-

Reagent Addition: A single reagent, containing the luminogenic substrate, enhancer molecules, and buffer components, is added to the lysate.[23]

-

Incubation: The plate is incubated at room temperature for a short period (typically 10-30 minutes) to allow the reaction to stabilize.

-

Signal Detection: The light output is measured using a luminometer. The signal is typically a stable "glow" luminescence that persists for an extended period, providing a flexible reading window.[21]

The primary advantage of this "add-mix-read" format is its amenability to automation, making it a preferred platform for drug discovery and other HTS applications.[19][20]

Applications in Research and Drug Development

The diverse portfolio of β-galactosidase substrates enables a wide range of applications:

-

Reporter Gene Assays: Quantifying promoter and enhancer activity by linking them to the lacZ gene is a classic application. ONPG and MUG are frequently used for quantitative analysis in this context.[8][15]

-

High-Throughput Screening (HTS): Chemiluminescent and fluorogenic assays are integral to HTS campaigns for identifying modulators of gene expression or inhibitors of specific cellular pathways that utilize a β-galactosidase reporter.[19][20]

-

Blue-White Screening: X-gal is indispensable for visually identifying recombinant bacterial colonies in molecular cloning.

-

Cellular Senescence Detection: Senescent cells exhibit increased lysosomal β-galactosidase activity, which can be detected at a suboptimal pH (6.0) using X-gal staining, known as Senescence-Associated β-galactosidase (SA-β-gal) staining.[24]

-

Yeast Two-Hybrid (Y2H) Analysis: β-galactosidase is a common reporter for detecting protein-protein interactions in Y2H systems, with both X-gal (qualitative) and ONPG (quantitative) assays being widely employed.[7][8]

Troubleshooting Common Assay Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background | - Endogenous β-galactosidase activity.[5]- Substrate degradation.- Insufficient washing (in situ staining).[25] | - For mammalian cells, perform the assay at a neutral to slightly alkaline pH (7.0-8.0) to minimize the activity of endogenous lysosomal enzymes, which prefer an acidic pH.[5]- Prepare substrate solutions fresh and protect them from light.- Increase the number and duration of wash steps in staining protocols.[25] |

| Low or No Signal | - Inefficient cell lysis.- Low enzyme expression.- Incorrect pH or buffer composition.- Enzyme inactivation (e.g., by fixatives in X-gal staining).[26] | - Optimize the lysis procedure; confirm lysis microscopically.- Use a more sensitive substrate (e.g., switch from ONPG to MUG or a chemiluminescent substrate).- Verify the pH and composition of all buffers.- Reduce the concentration or duration of fixation (e.g., use a lower percentage of glutaraldehyde for a shorter time).[26] |

| High Well-to-Well Variability | - Inaccurate pipetting.- Inconsistent cell numbers per well.- Edge effects in microplates. | - Use calibrated pipettes and proper technique.- Ensure a uniform cell seeding density.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |

Conclusion: A Substrate for Every Strategy

The β-galactosidase reporter system remains a powerful and versatile tool in the modern life scientist's arsenal. The evolution of substrates from simple chromogens to highly sensitive chemiluminescent reagents has continually expanded its applications. Understanding the fundamental mechanism, sensitivity, and practical requirements of each substrate class is paramount for designing robust, reliable, and insightful experiments. By carefully matching the substrate to the scientific question and available instrumentation, researchers can fully harness the power of this classic reporter system to drive discovery in basic research and drug development.

References

-

Thibodeau, S. A., et al. (2004). Quantitative β-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. BioTechniques, 36(3), 410-415. [Link]

-

Yokoya, S., et al. (2018). Protocol for whole-mount X-gal staining combined with tissue clearing in embryo and adult mouse using CUBIC. STAR Protocols, 2(3), 100681. [Link]

-

Eglen, R. M. (2003). Beta galactosidase enzyme fragment complementation as a novel technology for high throughput screening. Combinatorial Chemistry & High Throughput Screening, 6(4), 381-387. [Link]

-

G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). [Link]

-

Forni, C., et al. (2004). One-Step High-Throughput Assay for Quantitative Detection of β-Galactosidase Activity in Intact Gram-Negative Bacteria, Yeast, and Mammalian Cells. BioTechniques, 36(3), 416-420. [Link]

-

IHC WORLD. (2024). X-Gal Staining Protocol for beta-Galactosidase. [Link]

-

Griffith, K. L., & Wolf, R. E. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. BioTechniques, 32(1), 42-46. [Link]

-

Griffith, K. L., & Wolf, R. E. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. ResearchGate. [Link]

-

Thibodeau, S. A., et al. (2004). High-throughput β-galactosidase assay for bacterial cell-based reporter systems. BioTechniques, 36(3), 410-415. [Link]

-

Eglen, R. M., et al. (2001). Application of beta-galactosidase enzyme complementation technology as a high throughput screening format for antagonists of the epidermal growth factor receptor. Journal of Biomolecular Screening, 6(6), 401-411. [Link]

-

Chiu, N. H. L., & Watson, A. L. (2017). Measuring β-Galactosidase Activity in Gram-Positive Bacteria Using a Whole-Cell Assay with MUG as a Fluorescent Reporter. Current Protocols in Toxicology, 74, 4.44.1-4.44.8. [Link]

-

HUI BAI YI. (2025). How to use X-GAL for cell staining?. [Link]

-

Debacq-Chainiaux, F., et al. (2009). Senescence Associated β-galactosidase Staining. Bio-protocol, 4(1), e1101. [Link]

-

Biology LibreTexts. (2024). 21: ONPG Assay. [Link]

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. [Link]

-

AMSBIO. (n.d.). β-Galactosidase Assay Kit (ONPG). [Link]

-

Husain, Q. (2010). Beta galactosidases and their potential applications: a review. Critical Reviews in Biotechnology, 30(1), 41-62. [Link]

-

Clontech Laboratories, Inc. (2000). Luminescent Beta-gal User Manual. ResearchGate. [Link]

-

Nagy, B., et al. (2024). Advances in β-Galactosidase Research: A Systematic Review from Molecular Mechanisms to Enzyme Delivery Systems. International Journal of Molecular Sciences, 25(11), 5949. [Link]

-

Kalathinathan, P., et al. (2023). A Review on the Various Sources of β-Galactosidase and Its Lactose Hydrolysis Property. Applied Biochemistry and Biotechnology, 195(1), 289-317. [Link]

-

G-Biosciences. (n.d.). Fluorescent β Galactosidase Assay (MUG). [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Wehrman, T. S., et al. (2006). Luminescent imaging of beta-galactosidase activity in living subjects using sequential reporter-enzyme luminescence. Nature Methods, 3(4), 295-301. [Link]

-

Sun, Y., et al. (2017). An Improved Method With High Sensitivity and Low Background in Detecting Low β-galactosidase Expression in Mouse Embryos. PLoS ONE, 12(5), e0176915. [Link]

-

Passos, J. F., & von Zglinicki, T. (2006). Chemiluminescent detection of senescence-associated β galactosidase. Experimental Gerontology, 41(10), 979-981. [Link]

-

Abbkine Scientific. (2025). [Troubleshooting] Why is there no positive signal in the Cell Aging β-Galactosidase Staining Kit?. ResearchGate. [Link]

-

DiscoveRx Corporation. (2008). β Galactosidase Complementation: A Cell-Based Luminescent Assay Platform for Drug Discovery. ResearchGate. [Link]

-

ResearchGate. (2019). Troubleshooting beta galactose staining protocol?. [Link]

-

Taylor & Francis. (n.d.). ONPG – Knowledge and References. [Link]

-

LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

-

Current Protocols. (2022). A Simple Quantitative Assay for Measuring β‐Galactosidase Activity Using X‐Gal in Yeast‐Based Interaction Analyses. ResearchGate. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. β-ガラクトシダーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. X-Gal Staining Protocol for beta-Galactosidase - IHC WORLD [ihcworld.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Flow Cytometry) | Cell Signaling Technology [cellsignal.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Resorufin β-D-galactopyranoside (CAS 95079-19-9) | Abcam [abcam.com]

- 19. Beta galactosidase enzyme fragment complementation as a novel technology for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of beta-galactosidase enzyme complementation technology as a high throughput screening format for antagonists of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Imaging β-Galactosidase Activity In Vivo Using Sequential Reporter-Enzyme Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. licorbio.com [licorbio.com]

- 26. researchgate.net [researchgate.net]

Navigating the Aqueous Frontier: A Technical Guide to the Solubility of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside

For the diligent researcher, scientist, or drug development professional, understanding the fundamental physicochemical properties of a compound is paramount to its successful application. This guide provides an in-depth exploration of the solubility of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside, a crucial chromogenic substrate in various enzymatic assays. While direct, published solubility data for this specific L-isomer is scarce, this document will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility with precision and confidence.

Introduction: The Significance of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside

p-Nitrophenyl 6-deoxy-β-L-galactopyranoside is a specialized substrate designed for the detection and quantification of specific glycosidase activities. The presence of the 6-deoxy-L-galactose (L-fucose) moiety targets enzymes with fucosidase or related activities, which are implicated in numerous biological processes, from cellular recognition to disease progression. The p-nitrophenyl group serves as a chromogenic reporter; upon enzymatic cleavage of the glycosidic bond, it is released as p-nitrophenol, a yellow-colored compound that can be readily quantified spectrophotometrically.

The solubility of this substrate is a critical parameter that dictates its utility in enzymatic assays. Insufficient solubility can lead to inaccurate kinetic measurements, precipitation during experiments, and a general lack of reproducibility. Therefore, a thorough understanding and empirical determination of its solubility in relevant buffer systems and organic co-solvents are essential for robust assay development.

Theoretical Considerations: Predicting Solubility

The solubility of p-Nitrophenyl 6-deoxy-β-L-galactopyranoside is governed by the interplay of its constituent parts: the hydrophilic 6-deoxy-L-galactose sugar and the more hydrophobic p-nitrophenyl aglycone.

-